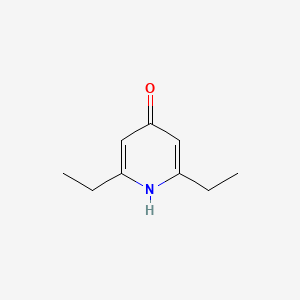

2,6-Diethylpyridin-4-ol

Description

The Pyridin-4-ol Framework: Significance in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and functional materials. chim.it The pyridine ring is characterized by its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, which confers basic properties. msu.edu

The pyridin-4-ol moiety, also known as 4-hydroxypyridine (B47283), is a particularly interesting scaffold. It can exist in tautomeric equilibrium with its corresponding pyridone form (1H-pyridin-4-one). This tautomerism significantly influences its reactivity and potential for forming hydrogen bonds. msu.edu The introduction of substituents onto the pyridine ring, as seen in 2,6-disubstituted pyridin-4-ols, allows for the fine-tuning of the molecule's steric and electronic properties. organic-chemistry.orgamanote.com This adaptability makes the pyridin-4-ol framework a versatile platform for the design and synthesis of novel compounds with tailored functionalities.

Emergence of 2,6-Diethylpyridin-4-ol as a Subject of Research Interest

While the broader class of pyridines has been extensively studied, the specific compound this compound has emerged as a molecule of interest due to its unique structural features. The ethyl groups at the 2 and 6 positions provide steric bulk around the nitrogen atom, which can influence its coordination chemistry and intermolecular interactions. This steric hindrance can be a crucial design element in the development of selective catalysts or ligands. researchgate.net The hydroxyl group at the 4-position offers a site for further functionalization and can participate in hydrogen bonding, impacting the compound's physical properties and its interactions with biological targets.

The synthesis of substituted pyridines, including those with alkyl groups, is an active area of research, with various methods being developed to achieve specific substitution patterns. organic-chemistry.org The preparation of 2,6-dialkylpyridines can be achieved through multi-step synthetic routes, often starting from readily available precursors. orgsyn.org The specific synthesis of this compound would likely involve a tailored synthetic strategy to introduce the desired substituents onto the pyridine ring.

Overview of Research Domains Pertaining to this compound

Research involving this compound and structurally related compounds spans several key scientific domains:

Synthetic Chemistry: The development of efficient and regioselective methods for the synthesis of polysubstituted pyridines is a constant focus. chim.itorganic-chemistry.org Research in this area aims to create diverse libraries of pyridine derivatives for various applications.

Medicinal Chemistry: Pyridine-containing compounds are prevalent in pharmaceuticals. scispace.comwikipedia.org The 2,6-disubstituted pyridine motif is found in molecules with a range of biological activities. For instance, the related structure, Filibuvir, an inhibitor of the hepatitis C virus NS5B polymerase, contains a 2,6-diethylpyridin-4-yl moiety. chemicalbook.comdrugbank.com This highlights the potential of the this compound scaffold as a pharmacophore in drug discovery.

Materials Science: Pyridine derivatives are utilized as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The electronic and steric properties of the pyridine ligand, influenced by substituents like ethyl groups, can dictate the structure and properties of the resulting materials. mdpi.com

The following table provides a summary of the key properties of 2,6-Diethylpyridine (B1295259), a closely related precursor.

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 935-28-4 |

| SMILES | CCC1=NC(=CC=C1)CC |

| InChIKey | WHTDCOSHHMXZNE-UHFFFAOYSA-N |

The table below lists some related substituted pyridine compounds and their CAS numbers.

| Compound Name | CAS Number |

| This compound | 1115035-61-4 guidechem.com |

| 2-Ethylpyridin-4-ol | 1159817-56-7 bldpharm.com |

| 2-(2-Aminoethyl)-6-methylpyridin-4-ol | 1393543-13-9 bldpharm.com |

| 2-Ethyl-6-methylpyridine | 1122-69-6 chemchart.com |

| 2,6-Dimethylpyridine (B142122) | Not explicitly found |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-5-9(11)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPXGTMCOQLGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=C(N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565946 | |

| Record name | 2,6-Diethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115035-61-4 | |

| Record name | 2,6-Diethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 2,6 Diethylpyridin 4 Ol and Its Analogs

Synthetic Pathways to the 2,6-Dialkylpyridin-4-ol Core Structure

The construction of the 2,6-dialkylpyridin-4-ol ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to modern multicomponent strategies. These methods offer flexibility in introducing a wide range of substituents onto the pyridine (B92270) core.

Adaptations of Hantzsch-Type Pyridine Synthesis for 2,6-Diethyl Substitution

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multicomponent reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. wikipedia.org The traditional synthesis involves the condensation of a β-ketoester (two equivalents), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com

To specifically synthesize a 2,6-diethyl substituted pyridine core, the components of the Hantzsch reaction must be carefully selected. The reaction would utilize two equivalents of a β-ketoester bearing an ethyl group, such as ethyl 3-oxopentanoate, which provides the C2-C3 and C5-C6 fragments of the ring with their associated ethyl groups. The aldehyde component would be propionaldehyde, which furnishes the C4 carbon of the pyridine ring. Ammonia serves as the nitrogen source, completing the heterocyclic ring.

The mechanism proceeds through the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the reaction of the second equivalent of the β-ketoester and the aldehyde. organic-chemistry.org These intermediates then undergo a condensation reaction, followed by cyclization and dehydration to form a 1,4-dihydropyridine (B1200194) intermediate, namely 1,4-dihydro-3,5-diethoxycarbonyl-2,6-diethyl-4-propylpyridine. The final step is an oxidation (dehydrogenation) to achieve aromatization, yielding the stable pyridine ring. wikipedia.org Various oxidizing agents, such as nitric acid, ferric chloride, or potassium permanganate, can be employed for this purpose. wikipedia.orgorgsyn.org

| Hantzsch Synthesis Component | Role in 2,6-Diethylpyridin-4-ol Synthesis | Example Reactant |

| β-Ketoester (2 equiv.) | Forms C2, C3, C5, C6 and provides the ethyl groups | Ethyl 3-oxopentanoate |

| Aldehyde (1 equiv.) | Provides C4 of the pyridine ring | Propionaldehyde |

| Nitrogen Source (1 equiv.) | Provides the nitrogen atom (N1) | Ammonia / Ammonium Acetate |

| Oxidizing Agent | Aromatizes the dihydropyridine (B1217469) intermediate | Nitric Acid / Ferric Chloride |

Multicomponent Reaction Strategies for Functionalized Pyridin-4-ol Derivatives

Modern synthetic chemistry has seen the development of highly efficient and flexible multicomponent reactions for the synthesis of complex heterocyclic systems. One such strategy for accessing highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.itbeilstein-journals.org This method offers a streamlined one-pot procedure for creating a diverse range of pyridine derivatives. beilstein-journals.org

The reaction mechanism is initiated by the reaction of a lithiated alkoxyallene with a nitrile, which, after an acidic workup, forms a β-ketoenamide intermediate. beilstein-journals.org This intermediate is key to the formation of the pyridin-4-ol. An intramolecular aldol-type condensation reaction of the β-ketoenamide efficiently furnishes the pyridin-4-ol core. beilstein-journals.org This process can be promoted by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of a tertiary amine base. beilstein-journals.org

A significant advantage of this methodology is its flexibility. A wide variety of nitriles and carboxylic acids can be employed, allowing for the introduction of diverse functional groups at various positions of the pyridine ring. chim.itbeilstein-journals.org This approach has been termed the Flögel pyridine synthesis. beilstein-journals.org

Regioselective Chemical Functionalization of the this compound Scaffold

Once the this compound core is synthesized, its structure can be further elaborated through regioselective functionalization at three main sites: the hydroxyl group, the aromatic ring itself, and the benzylic positions of the diethyl side chains.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position is a versatile handle for further chemical modification. Its reactivity is similar to that of phenols and can be exploited for various transformations.

Esterification and Etherification: The hydroxyl group can readily undergo esterification when treated with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. byjus.com Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu

Conversion to a Leaving Group: A crucial transformation of the 4-hydroxyl group is its conversion into a good leaving group, which facilitates subsequent nucleophilic aromatic substitution reactions. This is often necessary because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org The hydroxyl group can be converted into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), by reacting the pyridinol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. libretexts.org

An even more effective leaving group is the nonafluorobutanesulfonate (nonaflate, ONf) group. Pyridin-4-ols can be "nonaflated" to provide pyrid-4-yl nonaflates. beilstein-journals.org These nonaflates are exceptionally good substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions, enabling the introduction of aryl, vinyl, and alkynyl groups at the C4 position. beilstein-journals.org

| Reaction Type | Reagents | Product | Significance |

| Esterification | Carboxylic Acid/Acyl Halide, Acid/Base Catalyst | 4-Acyloxy-2,6-diethylpyridine | Protection of OH, modulation of properties. byjus.com |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | 4-Alkoxy-2,6-diethylpyridine | Synthesis of ether derivatives. msu.edu |

| Sulfonylation | TsCl/MsCl, Base (e.g., Pyridine) | 2,6-Diethylpyridin-4-yl tosylate/mesylate | Activation for nucleophilic substitution. libretexts.org |

| Nonaflation | Nonafluorobutanesulfonyl Fluoride, Base | 2,6-Diethylpyridin-4-yl nonaflate | Excellent substrate for Pd-catalyzed coupling. beilstein-journals.org |

Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring has a distinct reactivity pattern in substitution reactions. It is inherently electron-deficient due to the electronegative nitrogen atom, which makes it generally resistant to electrophilic attack. youtube.com

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophiles. When EAS does occur, it preferentially happens at the C3 and C5 positions. youtube.com The presence of the electron-donating hydroxyl group at C4, however, activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho to it, which are the C3 and C5 positions. Common EAS reactions like nitration and sulfonation can be performed, although they may require forcing conditions. masterorganicchemistry.com For example, nitration of the 2,6-dichloroacetanilide (an analog) has been shown to occur at the 3-position. researchgate.net

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution is more favorable for electron-deficient rings like pyridine. For NAS to occur at the C4 position of this compound, the hydroxyl group must first be converted into a good leaving group, as discussed previously (e.g., nonaflate, halide). beilstein-journals.orgchemguide.co.uk Once activated, the C4 position becomes susceptible to attack by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, allowing for extensive functionalization of the pyridine core. chemguide.co.uk

Metalation and Carbanion Chemistry at the Diethyl Side Chains

The ethyl groups at the C2 and C6 positions offer another avenue for functionalization. The methylene (B1212753) (CH₂) protons of these ethyl groups are acidic, analogous to benzylic protons, because the resulting carbanion is stabilized by resonance with the electron-withdrawing pyridine ring.

This acidity allows for deprotonation using a strong base, such as an organolithium reagent (e.g., phenyllithium (B1222949) or n-butyllithium), to generate a nucleophilic carbanion at the side chain. wmich.edudokumen.pub This process is known as metalation. Studies on the analogous 2,6-dimethylpyridine (B142122) have shown that it can be monolithiated at one of the methyl groups using phenyllithium. wmich.edu A similar reaction is expected for 2,6-diethylpyridine (B1295259).

The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles. This allows for the extension of the side chains or the introduction of new functional groups. For example, the carbanion can be reacted with alkyl halides, aldehydes, ketones, or carbon dioxide to introduce new carbon-carbon bonds or a carboxylic acid group, respectively. This side-chain reactivity provides a powerful tool for creating complex, three-dimensional structures based on the 2,6-diethylpyridine scaffold. marquette.edu

Exploration of Side-Chain Reactivity in 2,6-Diethylpyridine Analogues

The reactivity of the ethyl groups in 2,6-diethylpyridine and its analogs is a key aspect of their chemical transformations. While direct information on the side-chain reactivity of this compound is limited, valuable insights can be drawn from the reactivity of structurally similar 2,6-dimethylpyridine (2,6-lutidine).

The methyl groups of 2,6-lutidine can be oxidized to form dipicolinic acid, which can then be converted to 2,6-diacetylpyridine. wikipedia.org This diketone is a versatile precursor for synthesizing various ligands through Schiff base condensation. wikipedia.org Another synthetic route involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide. wikipedia.org

Furthermore, deprotonation of 2,6-dimethylpyridine with strong bases like n-butyllithium generates a lithiated intermediate that can react with alkyl halides, enabling the synthesis of various 2-alkylpyridine derivatives. vascularcell.com This method has been successfully applied to produce analogs of solenopsin, a piperidine (B6355638) alkaloid. vascularcell.com

While these examples focus on 2,6-dimethylpyridine, the principles of side-chain functionalization through oxidation and deprotonation-alkylation can be extrapolated to 2,6-diethylpyridine analogs, offering pathways to a diverse range of substituted pyridines. The presence of the hydroxyl group at the 4-position in this compound would likely influence the reactivity of the ethyl side chains, a factor that requires consideration in synthetic design.

A study on the synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine highlights the challenges and strategies for functionalizing the side chains of substituted pyridines. scispace.com The halogenation of the aralkyl side chain proved to be a critical step, with N-chlorosuccinimide providing the desired bis(chloromethyl) derivative. scispace.com This demonstrates the feasibility of introducing reactive handles onto the side chains for further elaboration.

Table 1: Examples of Side-Chain Reactions on Pyridine Analogs

| Starting Material | Reagents | Product | Reaction Type |

| 2,6-Lutidine | 1. KMnO4 or SeO22. Esterification3. Claisen Condensation4. Decarboxylation | 2,6-Diacetylpyridine wikipedia.org | Oxidation, Condensation |

| 2,6-Pyridinedicarbonitrile | CH3MgBr | 2,6-Diacetylpyridine wikipedia.org | Grignard Reaction |

| 2,6-Dimethylpyridine | n-Butyllithium, Alkyl Bromides | 2-Alkyl-6-methylpyridines vascularcell.com | Deprotonation-Alkylation |

| 4-Hydroxy-2,6-pyridinedicarboxylic acid | 1. PBr52. Ethanol3. NaBH44. PBr3 | 4-Bromo-2,6-bis(bromomethyl)pyridine scispace.com | Halogenation, Reduction |

Sustainable and Efficient Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. This section explores the application of green chemistry principles and process intensification to the synthesis of this compound and its analogs.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijnc.iracs.org Key principles include the use of catalytic reagents, renewable feedstocks, and safer solvents. ijnc.iracs.org

Catalytic approaches are superior to stoichiometric ones as they minimize waste. acs.org For instance, the synthesis of 2,4,6-triaryl pyridines has been achieved using a recyclable magnetic hydrotalcite nanocatalyst decorated with cobalt. orgchemres.org This one-pot, three-component reaction proceeds under solvent-free conditions, offering high yields and easy catalyst separation. orgchemres.org Another example is the use of deep eutectic mixtures as both solvent and catalyst for the synthesis of dipyrromethanes and calix rsc.orgpyrroles, avoiding volatile and hazardous organic solvents. rsc.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. acs.org Synthetic routes with high atom economy are preferred as they generate less waste.

Biocatalysis, the use of enzymes to accelerate chemical reactions, is another powerful green chemistry tool. mdpi.com Enzymes often exhibit high specificity, which can eliminate the need for protecting groups, simplifying synthetic sequences and reducing waste. acs.org

Table 2: Principles of Green Chemistry in Pyridine Synthesis

| Principle | Application in Pyridine Synthesis |

| Catalysis | Use of recyclable nanocatalysts for multi-component reactions. orgchemres.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. acs.org |

| Safer Solvents | Employing water or solvent-free conditions. orgchemres.orgrsc.org |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. ijnc.ir |

| Reduce Derivatives | Using specific catalysts like enzymes to avoid protecting groups. acs.org |

Process intensification aims to develop smaller, more efficient, and safer chemical processes. manetco.be Flow chemistry, where reactions are performed in a continuously flowing stream, is a key technology in process intensification. manetco.bemdpi.com

Flow chemistry offers several advantages over traditional batch processing, including:

Enhanced heat and mass transfer: This leads to better control over reaction conditions, improving yields and selectivity. frontiersin.org

Improved safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. mdpi.com

Scalability: Scaling up production is often simpler and more efficient in flow systems. mdpi.com

Integration with other technologies: Flow reactors can be readily combined with other enabling technologies like microwave irradiation, photochemistry, and electrochemistry. mdpi.com

The application of flow chemistry has been demonstrated in the synthesis of various heterocyclic compounds, including pyrazoles and pyridines. mdpi.com For example, a two-step flow process was developed for the late-stage modification of complex pyridine-containing molecules. mdpi.com Superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can significantly accelerate reaction rates, further enhancing productivity. nih.gov

Table 3: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and reaction time. mdpi.com |

| Safety | Higher risk with hazardous reactions due to large volumes. | Enhanced safety due to small reaction volumes. mdpi.com |

| Scalability | Can be challenging and require significant redevelopment. | Easier to scale up by running the system for longer or in parallel. mdpi.com |

| Efficiency | Often longer reaction times and lower yields. | Reduced reaction times and improved yields. mdpi.com |

In Depth Spectroscopic Characterization and Structural Analysis of 2,6 Diethylpyridin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution.

High-resolution ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively. For 2,6-Diethylpyridin-4-ol, the spectra would reveal characteristic signals for the ethyl groups and the pyridine (B92270) ring.

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the two equivalent ethyl groups, arising from spin-spin coupling. The two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent and would appear as a single signal, likely a singlet. The hydroxyl proton (OH) would present as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, would show distinct signals for each unique carbon atom. Due to symmetry, five distinct signals are expected: one for the two equivalent methyl carbons, one for the two equivalent methylene carbons, and three for the pyridine ring carbons (C2/C6, C3/C5, and C4). The carbon bearing the hydroxyl group (C4) would be significantly downfield-shifted. libretexts.org The chemical shifts provide insight into the electronic environment of each carbon atom. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| CH₃ | ~1.2 | ~12-15 | Triplet |

| CH₂ | ~2.7 | ~25-30 | Quartet |

| Ring H (3,5) | ~6.5-7.0 | ~110-120 | Singlet |

| Ring C (2,6) | - | ~155-160 | - |

| Ring C (3,5) | - | ~110-120 | - |

| Ring C (4) | - | ~165-175 | - |

| OH | Variable (e.g., 4-9) | - | Broad Singlet |

2D NMR experiments provide connectivity information that is crucial for unambiguous signal assignment. huji.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. creative-biostructure.com It would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the ring protons (H3/H5) and their corresponding ring carbons (C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-4 bond) couplings between protons and carbons, which is vital for assembling the molecular skeleton. creative-biostructure.com Key correlations would include the methylene protons to the C2/C6 and C3/C5 carbons of the pyridine ring, and the ring protons (H3/H5) to carbons C2/C6 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (<5 Å). creative-biostructure.comprinceton.edu It could show a correlation between the methylene protons of the ethyl groups and the ring protons at positions 3 and 5, confirming their spatial proximity.

High-Resolution 1H and 13C NMR Techniques

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry bombards molecules with high-energy electrons, causing ionization and fragmentation. savemyexams.com The resulting mass-to-charge (m/z) ratios provide the molecular weight and structural information based on the fragmentation pattern.

For this compound (C₉H₁₃NO), the molecular weight is 151.21 g/mol . High-resolution mass spectrometry (HRMS) would determine the exact mass, confirming the molecular formula. The fragmentation pattern is predictable. The molecular ion peak [M]⁺ would be observed at m/z 151. Common fragmentation pathways for similar alkylated phenols or pyridinols include alpha-cleavage of the alkyl side chain.

Key expected fragments include:

[M-15]⁺ (m/z 136): Loss of a methyl radical, though less likely than loss of an ethyl group.

[M-28]⁺ (m/z 123): Loss of ethene via a McLafferty-type rearrangement or alpha-cleavage.

[M-29]⁺ (m/z 122): Loss of an ethyl radical, a very common fragmentation for ethyl-substituted aromatic rings. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 123 | [C₇H₉NO]⁺ | Loss of ethene (C₂H₄) |

| 122 | [C₇H₈NO]⁺ | Loss of an ethyl radical (C₂H₅) |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to specific vibrational modes of the chemical bonds. tanta.edu.eg It is an excellent technique for identifying functional groups. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org

The IR spectrum of this compound would be dominated by features of the hydroxyl group and the substituted pyridine ring. The presence of a strong, broad absorption in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration, characteristic of the hydroxyl group. Conversely, the presence of a strong C=O stretching band around 1650–1750 cm⁻¹ would suggest the dominance of the pyridin-4(1H)-one tautomer.

Table 3: Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C and C=N Stretch (ring) | 1450 - 1650 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Medium-Strong |

| C-H Bend (out-of-plane) | 700 - 900 | Strong |

Single Crystal X-ray Diffraction for Solid-State Structural Resolution

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. rsc.orgaps.org

Table 4: Typical Bond Lengths and Angles for a Pyridin-4-ol Core

| Parameter | Expected Value |

| C-C (ring) bond length | ~1.38 - 1.40 Å |

| C-N (ring) bond length | ~1.34 - 1.37 Å |

| C-O bond length | ~1.36 Å |

| C-N-C bond angle | ~117 - 120° |

| C-C-C bond angle | ~118 - 121° |

| C-C-N bond angle | ~120 - 123° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to an excited state. numberanalytics.comlibretexts.org The resulting spectrum provides information about the electronic structure and conjugated systems within a molecule. drawellanalytical.comnih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring system. These absorptions are typically due to π → π* and n → π* electronic transitions. The presence of the hydroxyl and diethyl substituents on the pyridine ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The specific solvent used can also influence the position and intensity of these peaks.

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Solvent Effects |

| π → π | ~250 - 280 | Polar solvents can cause shifts |

| n → π | ~270 - 300 | Often has lower intensity; may be obscured |

Advanced Spectroscopic Methods (e.g., Raman, EELS)

The application of advanced spectroscopic techniques such as Raman spectroscopy and Electron Energy Loss Spectroscopy (EELS) provides profound insights into the vibrational and electronic structures of molecules. While comprehensive experimental data for this compound is not extensively available in public literature, a predictive analysis based on structurally analogous compounds and theoretical principles can elucidate its expected spectroscopic characteristics.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that reveals information about molecular vibrations, providing a structural fingerprint of the compound. nih.gov To date, specific experimental or theoretical Raman spectra for this compound have not been reported. However, the spectrum can be predicted by analyzing the vibrational modes of its core components: the 2,6-dialkyl-substituted pyridine ring and the 4-hydroxy/oxo group, which exists in a tautomeric equilibrium between the pyridinol and pyridone forms. clockss.orgwhiterose.ac.uk

The Raman spectrum of this compound is expected to be a composite of the vibrations from the pyridine ring, the ethyl substituents, and the functional group at the 4-position. The analysis of related molecules, such as 2,6-lutidine (2,6-dimethylpyridine) and 4-pyridone, offers a basis for these predictions. nih.govaip.org

Predicted Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic Raman bands. The ring breathing modes are particularly intense and are sensitive to substitution. For pyridine itself, a strong ring breathing mode (ν₁) is observed around 990 cm⁻¹. nih.gov In 2,6-disubstituted pyridines like 2,6-lutidine, this mode is shifted. aip.org One of the most intense peaks for 2,6-lutidine is the ring-breathing vibration. Other ring stretching and deformation modes are expected in the 1300-1600 cm⁻¹ region.

Ethyl Group Vibrations: The ethyl groups will introduce vibrations characteristic of alkanes. These include C-H stretching modes in the 2850-3000 cm⁻¹ region, as well as bending (scissoring, wagging, twisting, and rocking) modes at lower wavenumbers, typically below 1500 cm⁻¹.

4-Hydroxy/Oxo Group and Tautomerism: The tautomerism between the 4-hydroxypyridine (B47283) and 4(1H)-pyridone forms is a critical factor influencing the vibrational spectrum. clockss.org

In the 4(1H)-pyridone tautomer, a strong Raman band corresponding to the C=O stretching vibration is expected in the range of 1640-1680 cm⁻¹. This region may also contain C=C stretching vibrations of the ring, and coupling between these modes can occur.

The 4-hydroxypyridine tautomer would be characterized by the absence of a strong C=O band and the presence of bands related to the C-O stretching and O-H in-plane bending, typically in the 1200-1400 cm⁻¹ region. A broad O-H stretching band would be expected above 3000 cm⁻¹, though this is often weak in Raman spectra.

The following table provides a predictive summary of the principal Raman active modes for this compound, based on data from analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Assignment | Comments |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridine ring. |

| ~2850-3000 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of CH₂ and CH₃ groups of the ethyl substituents. |

| ~1640-1680 | C=O Stretch (Pyridone form) | Strong band indicative of the pyridone tautomer. May be coupled with C=C stretching. |

| ~1550-1610 | Pyridine Ring Stretch | Characteristic vibrations of the pyridine ring framework. |

| ~1440-1470 | CH₂/CH₃ Bending | Deformation modes of the ethyl groups. |

| ~1200-1300 | C-O Stretch / O-H Bend (Pyridinol form) | Characteristic of the hydroxypyridine tautomer. |

| ~990-1030 | Ring Breathing Mode | A typically strong and sharp band, characteristic of the substituted pyridine ring. Based on observations for 2,6-lutidine. aip.org |

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a technique that measures the energy loss of electrons after they have interacted with a sample. It can provide information about electronic excitations, including plasmons and interband transitions, as well as elemental composition. There is currently no published literature available on the EELS characterization of this compound or closely related 4-pyridone derivatives. Such a study could, in principle, provide valuable data on the electronic structure and bonding within the molecule.

Computational Chemistry and Theoretical Investigations of 2,6 Diethylpyridin 4 Ol

Quantum Chemical Calculations (DFT) for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Diethylpyridin-4-ol, DFT calculations can elucidate its optimized geometry, electronic properties, and spectroscopic parameters. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental FT-IR and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data. UV-Vis absorption spectra can also be simulated by calculating the electronic transition energies and oscillator strengths.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | |

| H (O-H) | 9.5-10.5 |

| H (aromatic) | 6.5-7.0 |

| H (CH₂) | 2.5-2.8 |

| H (CH₃) | 1.2-1.4 |

| ¹³C NMR (ppm) | |

| C (aromatic, C-OH) | 160-170 |

| C (aromatic, C-Et) | 150-160 |

| C (aromatic, C-H) | 110-120 |

| C (CH₂) | 25-30 |

| C (CH₃) | 10-15 |

| Key IR Frequencies (cm⁻¹) | |

| O-H stretch | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2970 |

Note: The values in this table are illustrative and based on typical ranges for similar pyridine (B92270) derivatives.

The presence of a hydroxyl group and a nitrogen atom in the pyridine ring makes this compound capable of forming hydrogen bonds. These interactions can occur between molecules of this compound itself (self-association) or with solvent molecules. researchgate.net DFT can be used to model these hydrogen bonds, calculating their energies and geometries. Understanding these interactions is crucial as they influence the compound's physical properties, such as boiling point and solubility, as well as its interactions with biological targets. The analysis often involves examining the electron density distribution and using techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govdiva-portal.org For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the diethyl groups and the hydroxyl group. These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as solvents or biological macromolecules like proteins. mdpi.com By placing the molecule in a simulated environment (e.g., a box of water molecules), one can observe how it behaves, how it is solvated, and how it might bind to a receptor's active site. nih.gov These simulations provide insights into the thermodynamics and kinetics of binding.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. savemyexams.com The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.

For example, the tautomerization of this compound to its corresponding pyridone form can be studied. Computational methods can determine the relative stabilities of the tautomers and the energy barrier for the interconversion, providing insights into which form is likely to predominate under different conditions. Other potential reactions include electrophilic or nucleophilic substitution on the pyridine ring. masterorganicchemistry.comlibretexts.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling (e.g., Absorption and Distribution Predictions)

In the context of drug discovery, computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. researchgate.netmdpi.com For this compound, various in silico models can predict its likely pharmacokinetic profile. These models are often based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value/Classification |

|---|---|

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross |

| Plasma Protein Binding | Moderate |

| Metabolism | |

| CYP450 2D6 Inhibition | Potential Inhibitor |

| CYP450 3A4 Inhibition | Potential Inhibitor |

| Excretion |

Note: These predictions are based on computational models and require experimental validation. The potential for cytochrome P450 inhibition is a common characteristic of many drug-like molecules. researchgate.net

Structure-Activity Relationship (SAR) Modeling of this compound Scaffolds

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. nih.govacs.org For scaffolds based on this compound, SAR studies can be conducted computationally. This involves creating a library of virtual derivatives by modifying the substituents on the pyridine ring. The biological activity of these derivatives can then be predicted using quantitative structure-activity relationship (QSAR) models.

These models are built by training machine learning algorithms on a dataset of compounds with known activities. nih.gov The models can then be used to predict the activity of new, untested compounds, thereby guiding synthetic efforts toward more potent and selective molecules. For instance, modifying the diethyl groups or substituting other positions on the pyridine ring could be explored to enhance a specific biological activity.

Biological and Pharmaceutical Research Applications of 2,6 Diethylpyridin 4 Ol Derivatives

Antimicrobial Activity Studies

Comprehensive searches for studies on the antimicrobial properties of 2,6-diethylpyridin-4-ol derivatives did not yield any specific results. Therefore, the following subsections are not populated with data.

Broad-Spectrum Antibacterial Efficacy

No studies specifically investigating the broad-spectrum antibacterial efficacy of this compound derivatives were identified.

Antifungal and Anti-Yeast Potentials

There is currently no available research data on the antifungal or anti-yeast activities of derivatives of this compound.

Antiviral Efficacy, including Hepatitis C Virus (HCV) Polymerase Inhibition

No published research was found that details the antiviral efficacy of this compound derivatives, including any potential inhibitory effects on the Hepatitis C Virus (HCV) polymerase.

Anti-Biofilm Formation and Eradication Strategies

Information regarding the use of this compound derivatives in anti-biofilm formation or eradication strategies is not present in the currently available scientific literature.

Antineoplastic and Anticancer Research

Similar to the antimicrobial section, there is a lack of specific research on the antineoplastic and anticancer applications of this compound derivatives.

Advanced Materials Science and Emerging Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of a nitrogen atom within the aromatic ring and an exocyclic hydroxyl group provides 2,6-Diethylpyridin-4-ol with multiple coordination sites, making it an excellent candidate for the construction of complex metal-ligand architectures, including Metal-Organic Frameworks (MOFs).

Ligand Design with this compound Moiety

The design of ligands is a critical step in the development of functional coordination compounds and MOFs. The this compound moiety offers a compelling platform for ligand design due to a combination of steric and electronic factors. The pyridine (B92270) nitrogen acts as a Lewis base, readily coordinating to a wide range of metal ions. The 4-hydroxyl group can be deprotonated to form a pyridinolate, which introduces a negatively charged oxygen donor atom, enhancing the binding affinity and enabling the formation of stable, neutral, or anionic complexes.

The ethyl groups at the 2 and 6 positions play a crucial role in dictating the steric environment around the metal center. These bulky substituents can influence the coordination geometry, prevent the formation of overly dense and non-porous structures, and create specific pockets or channels within the resulting framework. This steric hindrance can be strategically employed to control the dimensionality and topology of the resulting MOFs. While direct structural data for this compound complexes are not extensively reported, related 2,6-disubstituted pyridine ligands have been shown to form a variety of coordination polymers with diverse structural motifs. d-nb.info

Applications in Catalysis and Sensing

Metal complexes and MOFs derived from pyridinol-based ligands are promising candidates for applications in catalysis and sensing. The metal centers in these structures can act as active sites for catalytic transformations, while the organic ligand can play a role in substrate recognition and selectivity.

Catalysis: Metal complexes incorporating pyridine-based ligands have demonstrated catalytic activity in a range of organic transformations. For instance, cobalt and nickel complexes of 2,2′:6′,2″:6″,2‴-quaterpyridine have been investigated for the electrochemical reduction of carbon dioxide. rsc.org While specific catalytic data for this compound complexes is not yet prevalent in the literature, the fundamental principles suggest their potential. The Lewis acidic metal sites, in conjunction with the basic pyridine nitrogen, could facilitate a variety of catalytic reactions. The steric bulk of the diethyl groups could also be exploited to achieve shape-selective catalysis. For example, palladium-catalyzed C-H functionalization of electron-deficient arenes has been shown to be promoted by 2,6-dialkylpyridine ligands. acs.orgamazonaws.com

Sensing: The design of chemical sensors often relies on the specific interaction between an analyte and a receptor molecule, leading to a measurable signal. MOFs and coordination polymers with accessible metal sites or functional organic linkers can serve as excellent sensing platforms. frontiersin.orgrsc.org The this compound moiety, when incorporated into a larger framework, could offer specific binding sites for guest molecules through hydrogen bonding or coordination to the metal center. The interaction with an analyte could induce a change in the material's photoluminescence, color, or electronic properties, forming the basis for a sensing mechanism. The design of fluorescent sensors based on pyridyl groups for the detection of metal ions is a well-established field. rsc.org

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the non-covalent interactions that govern the assembly of molecular components into larger, organized structures. The this compound molecule possesses functionalities that are highly conducive to forming supramolecular assemblies.

The hydroxyl group and the pyridine nitrogen are capable of forming strong hydrogen bonds, which can direct the self-assembly of the molecules into well-defined architectures such as chains, sheets, or more complex three-dimensional networks. researchgate.net Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, further stabilizing the supramolecular structure.

These self-assembled structures can create cavities or channels, making them suitable for host-guest chemistry. These "host" assemblies can encapsulate smaller "guest" molecules, leading to applications in molecular recognition, separation, and storage. The size and shape of the binding pocket can be tuned by the steric and electronic properties of the diethyl substituents on the pyridine ring. While specific host-guest studies involving this compound are limited, the principles of supramolecular chemistry suggest its strong potential in this area.

Integration into Polymeric and Nanostructured Materials

The incorporation of functional molecules like this compound into polymers and nanostructured materials is a promising strategy for developing advanced materials with novel properties.

Polymeric Materials: this compound can be incorporated into polymer chains either as a monomer or as a pendant functional group. nih.govnih.gov For example, the hydroxyl group could be esterified or etherified to create a polymerizable derivative. The resulting polymer would possess the coordination and hydrogen-bonding capabilities of the pyridinol unit, which could be used to create cross-linked networks or materials with specific metal-binding properties. Functionalized biodegradable polymers are being developed for applications such as nanoparticle drug delivery systems. nih.gov

Nanostructured Materials: The synthesis of nanostructured materials, such as nanoparticles, nanotubes, and nanofibers, offers a way to enhance the properties of materials by controlling their size and morphology at the nanoscale. mdpi.com this compound could be used to functionalize the surface of nanoparticles, providing sites for further modification or for directing the assembly of nanoparticles into larger structures. worktribe.com For instance, gold nanoparticles can be synthesized and stabilized using functionalized amphiphiles. worktribe.com The bottom-up synthesis approach is a common method for producing nanomaterials with controlled properties. mdpi.com

Future Directions in Material Science and Chemical Biology

The exploration of this compound in advanced materials science and chemical biology is still in its early stages, with many exciting avenues for future research.

In material science, a key direction will be the synthesis and characterization of a wider range of metal complexes and MOFs based on this ligand. Detailed structural analysis, for instance through single-crystal X-ray diffraction, will be crucial to understand the coordination behavior and the resulting framework topologies. nih.gov The systematic investigation of the catalytic and sensing properties of these new materials will likely uncover novel applications.

Further exploration of the supramolecular chemistry of this compound and its derivatives could lead to the development of new host-guest systems with high selectivity for specific molecules. The design of "smart" materials that respond to external stimuli such as pH, temperature, or light by changing their structure or properties is another promising research area.

In chemical biology, the ability of the this compound moiety to coordinate to metal ions and participate in hydrogen bonding makes it an interesting scaffold for the design of bioactive molecules. For example, imidazole (B134444) and tetrazole derivatives, which also contain nitrogen heterocycles, are widely used in clinical drugs. nih.gov The investigation of its potential as an enzyme inhibitor or as a component of drug delivery systems could yield valuable results.

The development of new synthetic methodologies to incorporate this functional unit into complex molecular architectures will be essential for advancing research in all these areas.

Data Tables

Table 1: Properties of Related Pyridine-Based Ligands in Coordination Chemistry

| Ligand | Metal Ion(s) | Application/Property | Reference |

| 2,2′:6′,2″:6″,2‴-Quaterpyridine | Co(II), Ni(II) | Electrocatalytic reduction of CO2 | rsc.org |

| 2,6-Dialkylpyridine | Pd(II) | Promotion of C-H olefination | acs.org |

| Pyridine-2,6-dimethanol | Zn(II), Mn(II) | Formation of mixed-ligand MOFs | d-nb.info |

| Diethyl 2,6-pyridinedicarboxylate | N/A | Synthesis of ditopic macrocycles for host-guest chemistry |

Interactive Table 1: Properties of Related Pyridine-Based Ligands

Table 2: Examples of Functional Materials Incorporating Pyridine-like Moieties

| Material Type | Functional Moiety | Application/Feature | Reference |

| Metal-Organic Framework | 1,4-bis(2-methyl-imidazol-1-yl)butane | Fluorescent sensor for nitroaromatics and Fe3+ | frontiersin.org |

| Polymer | 2-Ureido-4-pyrimidinone (UPy) | End-functionalized polymers for improved blending | escholarship.org |

| Nanoparticles | Gemini Pyridinium Amphiphiles | Synthesis and stabilization of gold nanoparticles | worktribe.com |

| Biodegradable Polymer | Glycerol and Adipic Acid Backbone | Functionalized for nanoparticle drug delivery | nih.gov |

Interactive Table 2: Functional Materials with Pyridine-like Moieties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Diethylpyridin-4-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of pyridine derivatives often involves alkylation or substitution reactions. For example, analogous compounds like 2,6-Dimethyl-3-nitropyridin-4-ol are synthesized via nitration under controlled temperature and solvent conditions (e.g., using dinitrogen pentoxide in organic solvents) . For introducing ethyl groups, Friedel-Crafts alkylation or nucleophilic substitution with ethyl halides could be explored. Optimization requires adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., dichloromethane or ethanol), and temperature gradients. Post-synthesis purification via column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) is critical for yield improvement .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. X-ray crystallography (as used for pyridine derivatives in structural databases) provides definitive conformation analysis . Electronic properties can be assessed via UV-Vis spectroscopy to study π→π* transitions or computational methods (DFT calculations) to map electron density distribution, though experimental validation is essential .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin-based tests) on cell lines to evaluate baseline toxicity. For target-specific activity, enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates are recommended. Binding interactions with biomolecules (e.g., DNA/RNA or proteins) can be studied via fluorescence quenching or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Systematic replication under standardized conditions (e.g., inert atmosphere, solvent purity, and catalyst loading) is critical. Use kinetic studies (e.g., in situ IR or HPLC monitoring) to track reaction progress. Collaborate with independent labs to validate reproducibility. Contradictions may arise from trace impurities; thus, rigorous purification (e.g., HPLC-grade isolation) and characterization (e.g., elemental analysis) are mandatory .

Q. What strategies are effective for optimizing the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Regioselectivity can be controlled via directing groups or steric effects. For example, introducing electron-donating groups (e.g., -OCH₃) at specific positions alters electron density, guiding electrophile attack. Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while experimental validation via isotopic labeling (e.g., deuterated analogs) confirms mechanistic pathways .

Q. How can the environmental stability and degradation pathways of this compound be investigated?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, UV light, and temperature conditions. Use LC-MS to identify degradation byproducts. Ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) assess environmental impact. Adsorption studies (e.g., soil column experiments) evaluate mobility and persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.